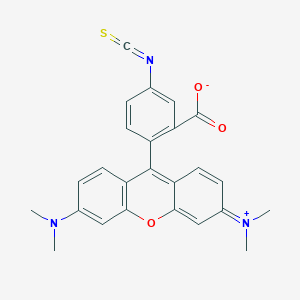

Tetramethylrhodamine-5-isothiocyanate

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSMFQNTEUNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376366 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80724-19-2 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (TRITC) in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a vital fluorescent dye belonging to the rhodamine family, widely employed in biological research for its bright orange-red fluorescence and ability to covalently label proteins and other biomolecules.[1][2] Its isothiocyanate reactive group readily forms stable thiourea (B124793) bonds with primary amines on target molecules, making it a versatile tool for a multitude of fluorescence-based applications.[3] This technical guide provides an in-depth overview of TRITC's properties, core applications, and detailed experimental protocols, designed to equip researchers with the knowledge to effectively utilize this fluorophore in their studies.

Core Properties and Spectral Characteristics

TRITC is characterized by its strong absorption of light in the green-yellow region of the spectrum and its emission of bright orange-red fluorescence. These spectral properties make it compatible with common laser lines and filter sets found in many fluorescence microscopes and flow cytometers.[4] The isothiocyanate group allows for straightforward conjugation to a wide range of biomolecules, including antibodies, streptavidin, and phalloidin.[5][6]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of TRITC are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which TRITC is conjugated.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 - 557 nm | [2][7] |

| Emission Maximum (λem) | ~572 - 580 nm | [3][5] |

| Molar Extinction Coefficient | Approximately 85,000 cm⁻¹M⁻¹ at 555 nm | |

| Quantum Yield (Φ) | ~0.21 in ethanol | |

| Molecular Weight | 443.52 g/mol | [8] |

| Reactive Group | Isothiocyanate | [2] |

| Target Functional Group | Primary Amines | [3] |

| Color of Emitted Light | Orange-Red | [2] |

Key Research Applications and Experimental Protocols

TRITC's versatility has led to its widespread adoption in numerous research applications. This section details its use in three primary techniques: immunofluorescence, flow cytometry, and visualization of the actin cytoskeleton, providing detailed experimental protocols for each.

Immunofluorescence (IF)

In immunofluorescence, TRITC-conjugated secondary antibodies are commonly used to detect the presence and subcellular localization of a target protein. The primary antibody binds specifically to the antigen of interest, and the TRITC-labeled secondary antibody, which is directed against the host species of the primary antibody, provides the fluorescent signal.[6]

-

Cell Preparation:

-

Culture cells on sterile glass coverslips or chamber slides to 50-80% confluency.

-

Aspirate the culture medium and wash the cells three times with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~550 nm, Emission: ~575 nm).

-

Flow Cytometry

TRITC is also a valuable tool in flow cytometry for identifying and quantifying cell populations.[9] Cells can be stained with TRITC-conjugated antibodies that target specific cell surface or intracellular markers. The fluorescence intensity of individual cells is then measured as they pass through the laser beam of a flow cytometer.

-

Cell Preparation:

-

Prepare a single-cell suspension from your sample.

-

Fix the cells by resuspending them in a fixation buffer (e.g., 4% PFA) and incubating for 15 minutes at room temperature.

-

Wash the cells by adding excess PBS and centrifuging. Discard the supernatant.

-

Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubating for 10 minutes at room temperature.

-

-

Staining:

-

Centrifuge the permeabilized cells and discard the supernatant.

-

Resuspend the cells in 100 µL of staining buffer (e.g., PBS with 1% BSA).

-

Add the TRITC-conjugated primary antibody at the predetermined optimal concentration.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells twice with staining buffer.

-

-

Analysis:

-

Resuspend the cells in an appropriate buffer for flow cytometry (e.g., PBS).

-

Analyze the cells on a flow cytometer using the appropriate laser and emission filter for TRITC.

-

Visualization of the Actin Cytoskeleton

TRITC conjugated to phalloidin, a toxin that specifically binds to filamentous actin (F-actin), is widely used to visualize the actin cytoskeleton in fixed cells.[10][11] This allows for the detailed examination of cellular morphology, cell adhesion, and motility.

-

Cell Preparation:

-

Culture cells on coverslips to the desired confluency.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Dilute the TRITC-phalloidin stock solution in PBS containing 1% BSA to the recommended working concentration.

-

Incubate the cells with the TRITC-phalloidin solution for 20-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips on microscope slides with an antifade mounting medium.

-

Visualize the actin cytoskeleton using a fluorescence microscope.

-

Advanced Applications and Signaling Pathways

Beyond its use as a general fluorescent label, TRITC can be employed in more advanced techniques to study dynamic cellular processes and signaling pathways.

Neuronal Tracing

TRITC-conjugated dextrans are valuable tools for neuronal tracing studies.[12][13] When injected into a specific brain region or peripheral nerve, these fluorescent dextrans are taken up by neurons and transported along their axons, allowing for the mapping of neuronal projections and connectivity.

Apoptosis Detection

TRITC can be conjugated to Annexin V, a protein that binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane during the early stages of apoptosis.[14][15] This allows for the identification and quantification of apoptotic cells by flow cytometry or fluorescence microscopy.

Photostability and Comparison with Other Fluorophores

While TRITC is a robust and widely used fluorophore, its photostability can be a limiting factor in experiments requiring prolonged or intense light exposure.[16] Newer generations of fluorescent dyes, such as the Alexa Fluor series, often exhibit superior brightness and photostability compared to TRITC.[16][17][18] For demanding imaging applications, researchers may consider using spectrally similar alternatives like Alexa Fluor 546 or Alexa Fluor 555.[7]

Conclusion

This compound remains a cornerstone fluorophore in biological research due to its ease of conjugation, bright fluorescence, and utility across a broad range of applications. Its application in immunofluorescence, flow cytometry, and the visualization of cellular structures has contributed significantly to our understanding of cell biology. While newer dyes may offer advantages in terms of photostability, the cost-effectiveness and extensive validation of TRITC ensure its continued relevance in the modern research laboratory. By understanding its properties and following optimized protocols, researchers can continue to leverage the power of TRITC for impactful scientific discovery.

References

- 1. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 3. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]

- 4. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. Fluorescent dextrans as sensitive anterograde neuroanatomical tracers: applications and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dextran Amine-Conjugated Neural Tracing in Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]

- 18. researchgate.net [researchgate.net]

Tetramethylrhodamine-5-isothiocyanate (TRITC): A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores. Its robust photostability and high fluorescence quantum yield have established it as a valuable tool in various life science applications.[1] TRITC is predominantly utilized as a fluorescent label for antibodies, proteins, and other biomolecules, enabling their detection and tracking in techniques such as fluorescence microscopy, immunofluorescence, and flow cytometry.[2] The isothiocyanate reactive group allows for the covalent conjugation of TRITC to primary amines on target molecules, forming a stable thiourea (B124793) linkage. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of TRITC.

Chemical Structure and Isomers

TRITC consists of a tetramethylrhodamine (B1193902) core functionalized with an isothiocyanate group (-N=C=S). It is commonly available as a mixture of two isomers: 5-TRITC and 6-TRITC, where the isothiocyanate group is located at position 5 or 6 of the bottom phenyl ring, respectively.[1] The spectral properties of these two isomers are very similar.[1]

Figure 1. Chemical structures of this compound (5-TRITC) and Tetramethylrhodamine-6-isothiocyanate (6-TRITC).

Chemical and Physical Properties

The key chemical and physical properties of TRITC are summarized in the table below, providing essential data for its effective use in experimental design.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₁N₃O₃S | [3] |

| Molecular Weight | 443.5 g/mol | [3] |

| Appearance | Dark red crystalline solid | [1] |

| Excitation Maximum (λex) | 540 - 557 nm | [4][5] |

| Emission Maximum (λem) | 565 - 580 nm | [4][6] |

| Molar Extinction Coefficient (ε) | ~85,000 - 100,000 M⁻¹cm⁻¹ | [7] |

| Quantum Yield (Φ) | High (specific value not consistently reported) | [1] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers | [3] |

| Storage | Store at -20°C, protected from light and moisture | [4] |

Experimental Protocols

Protein and Antibody Labeling with TRITC

The isothiocyanate group of TRITC reacts with primary amine groups (-NH₂) present on proteins and antibodies to form a stable thiourea bond. This reaction is typically carried out under basic conditions (pH 8.5-9.5).

Materials:

-

TRITC

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein/antibody solution (in amine-free buffer, e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0)

-

Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye.

Procedure:

-

Prepare TRITC Stock Solution: Dissolve TRITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

-

Prepare Protein/Antibody Solution: The protein or antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with TRITC.

-

Labeling Reaction: Slowly add the TRITC stock solution to the protein/antibody solution while gently stirring. The molar ratio of TRITC to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of TRITC is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted TRITC from the labeled protein/antibody using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).

-

Storage: Store the TRITC-conjugated protein/antibody at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Staining of F-actin with TRITC-Phalloidin

TRITC conjugated to phalloidin (B8060827), a bicyclic peptide isolated from the Amanita phalloides mushroom, is a high-affinity probe for filamentous actin (F-actin). TRITC-phalloidin is widely used to visualize the actin cytoskeleton in fixed and permeabilized cells.[4]

Materials:

-

TRITC-phalloidin

-

Methanol or DMSO

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS) (optional)

-

Mounting medium

Procedure:

-

Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes to allow the phalloidin conjugate to enter the cells.

-

Washing: Wash the cells three times with PBS.

-

Blocking (Optional): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes.

-

TRITC-Phalloidin Staining: Dilute the TRITC-phalloidin stock solution in PBS (often with 1% BSA) to the desired working concentration (typically in the nanomolar range). Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.[4]

-

Washing: Wash the cells two to three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope with appropriate filters for TRITC (Excitation: ~540-560 nm, Emission: ~570-620 nm).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Antibody Labeling with TRITC

Workflow for conjugating antibodies with TRITC.

Experimental Workflow: Immunofluorescence Staining

General workflow for indirect immunofluorescence using a TRITC-conjugated secondary antibody.

Signaling Pathway: Regulation of Actin Dynamics

TRITC-phalloidin is instrumental in studying the actin cytoskeleton, which is dynamically regulated by a complex network of signaling pathways. These pathways are initiated by various extracellular cues and converge on key regulators of actin polymerization and organization.

Simplified signaling pathway for the regulation of actin dynamics, which can be studied using TRITC-phalloidin.

Conclusion

This compound remains a widely used and effective fluorescent probe for labeling biomolecules. Its bright orange fluorescence, good photostability, and well-characterized reactivity make it a reliable choice for a multitude of applications in cell biology, immunology, and drug development. This guide provides a comprehensive overview of its properties and common experimental protocols to aid researchers in the successful application of this versatile fluorophore.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. deepdyve.com [deepdyve.com]

- 6. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]

- 7. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

5-TRITC: A Technical Guide to Excitation and Emission Spectra for Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectroscopic properties and applications of 5-TRITC (Tetramethylrhodamine-5-isothiocyanate) for fluorescence microscopy. This document outlines the core photophysical characteristics, provides detailed experimental protocols for its use, and illustrates key concepts and workflows through diagrams.

Core Spectroscopic and Photophysical Properties

5-TRITC is a widely used amine-reactive fluorescent dye belonging to the rhodamine family. It is valued for its bright orange-red fluorescence, good photostability, and high fluorescence quantum yield.[1] Its isothiocyanate group readily reacts with primary amines on proteins and other biomolecules to form stable thiourea (B124793) bonds, making it a reliable tool for labeling antibodies and other probes for various fluorescence microscopy applications.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for 5-TRITC, providing a quick reference for experimental planning.

| Spectroscopic Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~555 - 557 nm | Varies slightly with solvent |

| Emission Maximum (λem) | ~576 - 580 nm | Varies slightly with solvent |

| Molar Extinction Coefficient (ε) | ~87,000 - 100,000 cm⁻¹M⁻¹ | Methanol |

| Quantum Yield (Φ) | High | - |

| Recommended Laser Line | 532 nm or 561 nm | - |

| Recommended Filter Set for Microscopy | Wavelength Range |

| Excitation Filter (Bandpass) | ~530 - 560 nm |

| Dichroic Mirror (Longpass) | ~565 - 570 nm cutoff |

| Emission Filter (Bandpass) | ~570 - 620 nm |

Principles of Fluorescence

The phenomenon of fluorescence is central to the application of 5-TRITC in microscopy. The process can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.

References

An In-depth Technical Guide to TRITC Fluorescent Labeling of Proteins

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine isothiocyanate (TRITC) is a well-established amine-reactive fluorescent dye from the rhodamine family, widely utilized for covalently labeling proteins and antibodies.[1][2][3] Its bright orange fluorescence, relative stability, and straightforward conjugation chemistry make it a valuable tool in various bio-applications, including immunofluorescence, cellular imaging, and flow cytometry.[1][3][4] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed protocols associated with TRITC labeling.

Core Principle: The Chemical Reaction

The fundamental principle of TRITC labeling lies in the chemical reaction between its isothiocyanate group (-N=C=S) and the primary amine groups (-NH₂) present on the protein.[5][6][7] These primary amines are predominantly found on the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.

The reaction, which forms a stable thiourea (B124793) bond, is most efficient under alkaline conditions, typically at a pH between 8.0 and 9.0.[5][6][8] This alkaline environment deprotonates the primary amines, increasing their nucleophilicity and facilitating their attack on the electrophilic isothiocyanate group of the TRITC molecule. It is crucial to use an amine-free buffer, such as carbonate-bicarbonate or borate, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the dye, significantly reducing labeling efficiency.[6]

While isothiocyanates can react with other nucleophilic groups like sulfhydryls (thiols), the reaction with primary amines yields more stable products and is the preferred conjugation method for TRITC.[5][6][8]

Figure 1. Chemical reaction scheme for TRITC and a protein's primary amine.

Quantitative Data and Spectroscopic Properties

The efficiency and utility of a fluorescent label are defined by its spectroscopic properties. The key quantitative parameters for TRITC are summarized below. Note that values can vary slightly depending on the solvent and conjugation state (i.e., free dye vs. protein-bound).

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 - 560 nm | The peak wavelength of light absorbed by the dye.[2][9] |

| Emission Maximum (λem) | ~576 - 590 nm | The peak wavelength of light emitted by the excited dye.[2][9] |

| Molar Extinction Coefficient (ε) | 65,000 - 87,000 M-1cm-1 | A measure of how strongly the dye absorbs light at its λex.[10][11] |

| Molecular Weight | ~479 g/mol | Varies slightly by isomer and salt form.[8] |

| Correction Factor (CF280) | ~0.34 | A280 / Amax; used to correct for dye absorbance at 280 nm.[11][12] |

Table 1: Key Spectroscopic and Physical Properties of TRITC.

Detailed Experimental Protocol

This section provides a generalized protocol for labeling an antibody with TRITC. The optimal dye-to-protein molar ratio may need to be determined empirically, but a 15- to 20-fold molar excess of dye is a common starting point.[8]

1. Materials and Reagents

-

Protein (e.g., Antibody): To be labeled, free of amine-containing buffers and stabilizers.

-

TRITC: Stored desiccated and protected from light at -20°C.[6][8]

-

Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving TRITC.

-

Conjugation Buffer: 100 mM Carbonate/Bicarbonate buffer, pH 9.0.

-

Purification Column: Size-exclusion chromatography (e.g., a desalting column like Zeba™ Spin Desalting Column) or dialysis cassette (10K MWCO).[8]

2. Experimental Workflow

Figure 2. Standard experimental workflow for labeling proteins with TRITC.

3. Step-by-Step Methodology

-

Step 1: Protein Preparation

-

Dialyze the protein solution (e.g., 6 mg/mL) against the Conjugation Buffer (100 mM carbonate/bicarbonate, pH 9.0) overnight at 4°C to remove any interfering substances.[8]

-

-

Step 2: TRITC Solution Preparation

-

Step 3: Conjugation Reaction

-

While gently stirring the protein solution, slowly add the calculated volume of the TRITC solution. For example, add approximately 35 µL of 1 mg/mL TRITC solution to 1 mL of a 6 mg/mL antibody solution.[6]

-

Mix thoroughly.

-

-

Step 4: Incubation

-

Step 5: Purification of the Conjugate

-

The most critical step post-labeling is the removal of all non-conjugated (free) dye, which is essential for accurate characterization and to prevent high background in subsequent applications.[11][12][13]

-

Gel Filtration/Size-Exclusion Chromatography: This is the most common and efficient method.

-

Equilibrate a desalting column with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

Centrifuge (for spin columns) or allow the buffer to flow through (for gravity columns).

-

The labeled protein will elute first as a colored band, while the smaller, free dye molecules are retained and elute later.[14] Collect the first colored fraction.

-

-

4. Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is the average number of dye molecules conjugated to each protein molecule.[15] It is determined spectrophotometrically.

-

Step 1: Measure Absorbance

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for TRITC (~555 nm, Amax).[11]

-

-

Step 2: Calculate Protein Concentration

-

Step 3: Calculate Dye Concentration

-

Step 4: Calculate DOL

-

DOL = Molar concentration of Dye / Molar concentration of Protein

-

For most antibodies, a final DOL between 2 and 10 is considered optimal to achieve bright fluorescence without causing significant protein precipitation or fluorescence quenching.[13]

References

- 1. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 3. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. optolongfilter.com [optolongfilter.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. interchim.fr [interchim.fr]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 14. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

A Technical Guide to Tetramethylrhodamine-5-isothiocyanate (5-TRITC)

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine-5-isothiocyanate (5-TRITC) is a high-quality, amine-reactive fluorescent dye belonging to the rhodamine family of dyes. It is widely utilized in biological research for the fluorescent labeling of proteins, antibodies, and nucleic acids. Its isothiocyanate group readily reacts with primary amine groups on target biomolecules to form stable thiourea (B124793) bonds. 5-TRITC is valued for its bright red-orange fluorescence, high quantum yield, and relatively mild conjugation conditions, making it an essential tool for various detection and imaging applications.[1][2]

Core Properties of 5-TRITC

The fundamental chemical and physical properties of 5-TRITC are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Weight | 443.52 g/mol | [3][4][5][6][7] |

| Molecular Formula | C₂₅H₂₁N₃O₃S | [1][3][4][5][6][7] |

| Excitation Maximum (Ex) | ~553-557 nm | [4][7] |

| Emission Maximum (Em) | ~575-576 nm | [4][7] |

| Appearance | Dark red or brown powder | [1][6] |

| Solubility | Soluble in DMSO and DMF | [4][8] |

Experimental Protocol: Fluorescent Labeling of Proteins with 5-TRITC

This protocol outlines a standard procedure for the covalent conjugation of 5-TRITC to a target protein. The methodology is optimized to ensure efficient labeling while preserving the biological activity of the protein.

Materials and Reagents

-

5-TRITC

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

-

Purification column (e.g., Sephadex G-25)

-

Stop reagent (e.g., hydroxylamine (B1172632) or Tris)

Procedure

-

Protein Preparation:

-

Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

-

-

5-TRITC Stock Solution Preparation:

-

Immediately before use, dissolve 5-TRITC in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Slowly add the 5-TRITC stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking during incubation can improve labeling efficiency.

-

-

Stopping the Reaction (Optional):

-

To terminate the labeling reaction, a small molecule with a primary amine, such as hydroxylamine or Tris, can be added to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

-

-

Purification of the Labeled Protein:

-

Separate the fluorescently labeled protein from the unreacted dye and other reaction byproducts using a size-exclusion chromatography column, such as Sephadex G-25.

-

Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TRITC (~555 nm).

-

The DOL can be calculated using the Beer-Lambert law, which relates absorbance to concentration.

-

-

Storage:

-

Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the protein labeling protocol using 5-TRITC.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]

- 3. ≥85% purity, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. abpbio.com [abpbio.com]

- 5. This compound | 80724-19-2 | FT146888 [biosynth.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 5-TRITC (this compound) | Abcam [abcam.com]

- 8. caymanchem.com [caymanchem.com]

A Deep Dive into the Solubility of 5-TRITC for Bioconjugation and Cellular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine isothiocyanate (TRITC) is a widely utilized fluorescent dye, prized for its brightness and stability in labeling proteins, antibodies, and other biomolecules for a variety of applications, including immunofluorescence, flow cytometry, and microscopy. The 5-isomer of TRITC (5-TRITC) is one of two isomers, the other being the 6-isomer, and is frequently used for its reactivity towards primary amines. A critical parameter for the successful use of 5-TRITC is its solubility in appropriate solvents to prepare stock solutions for labeling reactions. This guide provides a comprehensive overview of 5-TRITC's solubility in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents, along with detailed protocols for its dissolution and use in bioconjugation.

Solubility of 5-TRITC in Organic Solvents

5-TRITC is a dark red, crystalline solid that is generally characterized by its high solubility in polar organic solvents.[1][2] This property is essential for preparing concentrated stock solutions that can be easily diluted into aqueous reaction buffers for labeling biomolecules, which are often sensitive to high concentrations of organic solvents. While many suppliers describe 5-TRITC as "soluble" or "highly soluble" in certain solvents, precise quantitative data can be limited. The available information is summarized in the table below.

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble, ~5 mg/mL (for mixed isomers) | [3][4][5][6][7] |

| Dimethylformamide (DMF) | Highly soluble, ~5 mg/mL (for mixed isomers) | [1][2][3][6] |

| Methanol | Soluble | [4][7] |

| Ethanol | Significant solubility | [1][2] |

| Aqueous Buffers | Sparingly soluble | [6] |

Note: The quantitative solubility of ~5 mg/mL is reported for a mixture of TRITC isomers.[6] The solubility of the purified 5-isomer is expected to be similar. For applications requiring the dye to be in an aqueous solution, it is recommended to first dissolve it in a polar organic solvent like DMSO and then dilute it with the desired aqueous buffer.[6] A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve TRITC (mixed isomers) at approximately 0.5 mg/mL.[6]

Experimental Protocols for Dissolving and Using 5-TRITC

The primary application of 5-TRITC is the covalent labeling of primary amines on biomolecules. The following protocols provide a detailed methodology for preparing 5-TRITC stock solutions and a general procedure for antibody conjugation.

Preparation of a 5-TRITC Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of 5-TRITC in DMSO, a common starting point for many labeling reactions.

Materials:

-

5-TRITC powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial of 5-TRITC powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of 5-TRITC powder in a microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg of the powder.

-

Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 1 mg/mL solution, add 1 mL of DMSO.

-

Vortex the tube thoroughly until the 5-TRITC is completely dissolved. The solution should be a clear, dark red.

-

Store the stock solution at -20°C, protected from light and moisture.[8][9][10] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[8]

General Protocol for Antibody Labeling with 5-TRITC

This protocol outlines a general procedure for conjugating 5-TRITC to an antibody. The optimal molar excess of dye to antibody may need to be determined empirically for each specific antibody and application.

Materials:

-

Antibody solution (in an amine-free buffer, e.g., 50mM borate (B1201080) buffer, pH 8.5)

-

5-TRITC stock solution (1 mg/mL in DMSO)

-

Stirring plate and stir bar

-

Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye

Procedure:

-

Prepare the antibody solution at a suitable concentration (e.g., 6 mg/mL) in an amine-free buffer.

-

While gently stirring the antibody solution, slowly add the desired volume of the 5-TRITC stock solution. A common starting point is a 15- to 20-fold molar excess of TRITC to the antibody.[9] For a 6 mg/mL antibody solution, one protocol suggests slowly adding 35 µL of a 1 mg/mL TRITC solution to 1 mL of the antibody solution.[9][10]

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.[9][10]

-

After the incubation period, remove the unreacted 5-TRITC and byproducts using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS).[9]

-

The labeled antibody is now ready for use or storage according to standard protocols.

Visualizing the Workflow

To better illustrate the process, the following diagrams created using the DOT language depict the key steps in preparing a 5-TRITC stock solution and a typical antibody conjugation workflow.

Caption: Workflow for preparing a 5-TRITC stock solution in DMSO.

Caption: General workflow for conjugating an antibody with 5-TRITC.

References

- 1. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 2. shop.tdblabs.se [shop.tdblabs.se]

- 3. abpbio.com [abpbio.com]

- 4. adipogen.com [adipogen.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. テトラメチルローダミンイソチオシアナート, アイソマー混合物 suitable for fluorescence, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Tetramethylrhodamine-5-isothiocyanate (TRITC): A Technical Guide to Photostability and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine-5-isothiocyanate (TRITC) is a widely utilized fluorescent dye belonging to the rhodamine family. Its isothiocyanate group allows for covalent labeling of primary amines on proteins, most notably antibodies, making it a cornerstone in various fluorescence-based biological applications, including immunofluorescence, flow cytometry, and microscopy. Key attributes of TRITC are its bright orange-red fluorescence, high quantum yield, and good photostability, which are critical for generating high-quality and reproducible data. This technical guide provides an in-depth overview of the photostability and quantum yield of TRITC, complete with experimental protocols and workflow diagrams to aid researchers in their applications.

Photophysical Properties of TRITC

TRITC is characterized by its distinct excitation and emission spectra, which can be influenced by the solvent environment. Generally, it is excited by light in the green region of the spectrum and emits in the orange-red region.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the photostability and quantum yield of TRITC and related rhodamine dyes.

Table 1: Photostability of Tetramethylrhodamine

| Parameter | Value | Solvent | Notes |

| Photobleaching Quantum Yield (Φb) | 1.6 x 10⁻⁶ | Aqueous Solution | This value indicates a high resistance to photobleaching.[1] |

| General Photostability | Good to Excellent | Various | TRITC is noted for its robust photostability, making it suitable for experiments requiring prolonged light exposure.[2] |

Table 2: Quantum Yield and Spectral Properties of TRITC

| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| DMSO | 560 | 590 | High (specific value not cited)[3] |

| Methanol (B129727) (MeOH) | 544 | 572 | High (specific value not cited) |

| General | ~555 | ~580 | High[4] |

Note: While many sources describe the quantum yield of TRITC as "high," specific numerical values in common solvents like water, ethanol, and methanol are not consistently reported in the literature. For comparison, Rhodamine B, a closely related dye, has a quantum yield of 0.7 in ethanol.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for obtaining reliable and reproducible results. The following sections provide protocols for measuring the relative quantum yield and assessing the photostability of TRITC, as well as a standard immunofluorescence procedure.

Measurement of Relative Fluorescence Quantum Yield

The relative method is a common approach to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][7][8]

Principle: The quantum yield of the unknown sample is calculated based on its integrated fluorescence intensity and absorbance relative to a standard.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

TRITC solution of unknown quantum yield

-

Standard fluorophore solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)[9]

-

Spectroscopy-grade solvents (e.g., ethanol)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the standard (e.g., 1x10⁻⁵ M Rhodamine 6G in ethanol).

-

Prepare a stock solution of TRITC in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the TRITC sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[10]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The same excitation wavelength should be used for both the standard and the sample.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each diluted solution.

-

It is critical to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (F).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the TRITC sample. The resulting plots should be linear.

-

The quantum yield of the TRITC sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the linear plots for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).[11]

-

-

Assessment of Photostability

Photostability can be assessed by measuring the decrease in fluorescence intensity over time upon continuous excitation.

Principle: The rate of photobleaching is determined by exposing the fluorophore to a constant light source and monitoring the decay of its fluorescence signal.

Materials:

-

Fluorescence microscope with a suitable filter set for TRITC.

-

High-intensity light source (e.g., mercury arc lamp or laser).

-

TRITC-labeled sample (e.g., stained cells).

-

Image acquisition software.

Procedure:

-

Sample Preparation:

-

Prepare a TRITC-labeled sample and mount it on a microscope slide.

-

-

Image Acquisition:

-

Locate a region of interest on the sample.

-

Using the image acquisition software, set up a time-lapse experiment.

-

Continuously illuminate the sample with the excitation light at a constant intensity.

-

Acquire images at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

-

Plot the normalized fluorescence intensity as a function of time.

-

The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching lifetime.

-

Immunofluorescence Staining Protocol for Cytoskeleton Visualization

TRITC-conjugated secondary antibodies are commonly used to visualize cellular structures like the cytoskeleton.[12][13]

Materials:

-

Cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Primary antibody against a cytoskeletal protein (e.g., anti-tubulin).

-

TRITC-conjugated secondary antibody.

-

Mounting medium with an anti-fade reagent.

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in the blocking buffer to the recommended concentration.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in the blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS, protected from light.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Visualization:

-

Image the cells using a fluorescence microscope with the appropriate filter set for TRITC.

-

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.

Caption: Workflow for determining the relative quantum yield of TRITC.

Caption: General workflow for immunofluorescence staining using a TRITC-conjugated secondary antibody.

Caption: Simplified EGFR signaling pathway and its visualization using a TRITC-conjugated antibody.[14][15][16][17]

Conclusion

This compound remains a valuable and reliable fluorescent probe for a multitude of biological applications. Its commendable photostability and high quantum yield contribute to its widespread use in research and diagnostics. This guide provides essential quantitative data and detailed experimental protocols to assist researchers in effectively utilizing TRITC. By understanding its photophysical properties and employing standardized methodologies, scientists and drug development professionals can achieve more accurate and reproducible results in their fluorescence-based assays.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 4. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]

- 5. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]

- 6. jascoinc.com [jascoinc.com]

- 7. jascoinc.com [jascoinc.com]

- 8. shimadzu.com [shimadzu.com]

- 9. rsc.org [rsc.org]

- 10. Determination of Fluorescence Quantum Yield of a Fluorophore [mfs-iiith.vlabs.ac.in]

- 11. static.horiba.com [static.horiba.com]

- 12. researchgate.net [researchgate.net]

- 13. andrewslab.ca [andrewslab.ca]

- 14. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sinobiological.com [sinobiological.com]

Synonyms and alternative names for 5-TRITC in literature

An In-depth Technical Guide to 5-TRITC: Synonyms, Properties, and Applications

For researchers, scientists, and drug development professionals, a comprehensive understanding of fluorescent labeling reagents is paramount. Tetramethylrhodamine-5-isothiocyanate (5-TRITC), a widely utilized amine-reactive fluorescent dye, plays a crucial role in the visualization and tracking of biomolecules. This guide provides a detailed overview of 5-TRITC, encompassing its various synonyms and alternative names found in scientific literature, its key quantitative properties, and a detailed protocol for its application in protein labeling.

Synonyms and Alternative Names

In scientific literature and commercial products, 5-TRITC is referred to by a variety of names. A clear understanding of these synonyms is essential for accurate literature searches and product selection.

-

Related Isomers and Mixtures:

-

Depositor-Supplied Synonyms:

-

5-Isothiocyanato-tetramethylrhodamine

-

Xanthylium, 9-(2-carboxy-5-isothiocyanatophenyl)-3,6-bis(dimethylamino)-, inner salt

-

2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-isothiocyanatobenzoate

-

Quantitative Data

The photophysical and chemical properties of 5-TRITC are critical for its effective use in fluorescence-based assays. The following table summarizes key quantitative data for 5-TRITC.

| Property | Value | References |

| Molecular Formula | C₂₅H₂₁N₃O₃S | [1][2][4][5][10] |

| Molecular Weight | 443.52 g/mol | [1][2][][4][5][7] |

| CAS Number | 80724-19-2 | [1][2][4][5][6][7] |

| Excitation Maximum (λex) | ~553-557 nm | [][4][7] |

| Emission Maximum (λem) | ~575-580 nm | [][4][7] |

| Appearance | Purple powder | [1] |

| Solubility | Soluble in DMSO and DMF | [1][4][10] |

| Purity | ≥95% (HPLC) | [1][4][10] |

Experimental Protocols

The primary application of 5-TRITC is the covalent labeling of primary amines in biomolecules, such as proteins and amine-modified oligonucleotides. The isothiocyanate group of 5-TRITC reacts with primary amines to form a stable thiourea (B124793) bond. Below is a detailed protocol for labeling an antibody with 5-TRITC, adapted from procedures provided by Thermo Fisher Scientific.

Materials Required:

-

Antibody Solution: Purified antibody in an amine-free buffer (e.g., 100 mM carbonate/bicarbonate buffer, pH 9.0). The antibody solution should be at a concentration of approximately 6 mg/mL.

-

5-TRITC Solution: 5-TRITC dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL. This solution should be prepared fresh immediately before use.

-

Conjugation Buffer: 100 mM carbonate/bicarbonate buffer, pH 9.0.

-

Purification Column: A gel filtration column (e.g., Zeba™ Desalt Spin Column) or dialysis equipment for removing excess and hydrolyzed dye.

Procedure for Antibody Labeling with TRITC:

-

Prepare the Antibody: Dialyze the antibody solution against the conjugation buffer to ensure the absence of primary amine-containing substances (e.g., Tris buffer or glycine) and to adjust the pH for optimal reaction efficiency.

-

Prepare the TRITC Solution: Immediately before starting the labeling reaction, dissolve the 5-TRITC powder in DMSO to a final concentration of 1 mg/mL.

-

Labeling Reaction:

-

While gently stirring, slowly add 35 µL of the 1 mg/mL TRITC solution to 1 mL of the 6 mg/mL antibody solution. This provides a molar excess of the fluorophore.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark to prevent photobleaching of the dye.

-

-

Purification of the Conjugate:

-

Remove the unreacted and hydrolyzed TRITC from the labeled antibody by gel filtration or dialysis.

-

For gel filtration, equilibrate the column with a suitable buffer (e.g., PBS) and apply the reaction mixture. Collect the fractions containing the labeled antibody, which will elute first.

-

-

Storage of the Conjugate: Store the purified TRITC-labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for labeling a protein with 5-TRITC.

Caption: Workflow for the covalent labeling of a protein with 5-TRITC.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 5-TRITC | this compound | Dye | TargetMol [targetmol.com]

- 4. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Creating Antibodies with Complex Fluorescence Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bidmc.org [bidmc.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - IE [thermofisher.com]

A Technical Guide to the Safe Handling of Tetramethylrhodamine-5-isothiocyanate (TRITC) Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Tetramethylrhodamine-5-isothiocyanate (TRITC) powder, a widely used fluorescent label in biological research. While an invaluable tool, TRITC is a chemical substance with specific hazards that necessitate careful handling. This guide synthesizes information from safety data sheets (SDS) and other technical resources to ensure its safe use in a laboratory setting. The toxicological properties of this compound have not been fully investigated, and it should be treated as a potentially hazardous substance at all times.[1][2]

Hazard Identification and Classification

TRITC is classified under the Globally Harmonized System (GHS) with several key hazards. It is crucial to understand these classifications to implement appropriate safety measures. The substance is identified as a skin and eye irritant, a potential respiratory and skin sensitizer, and may cause respiratory irritation.[3]

Table 1: GHS Hazard Classification for TRITC

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3] |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[4] |

Adherence to the following precautionary statements is mandatory to minimize risk.

Table 2: GHS Precautionary Statements for TRITC

| Type | Code | Precautionary Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P272 | Contaminated work clothing must not be allowed out of the workplace. |

| Prevention | P280 | Wear protective gloves/ eye protection/ face protection. |

| Prevention | P285 | In case of inadequate ventilation wear respiratory protection. |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] |

| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Response | P342 + P311 | If experiencing respiratory symptoms: Call a POISON CENTER/ doctor. |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |

Toxicological Profile

A critical aspect of TRITC's safety profile is the lack of comprehensive toxicological data. Many standard toxicological assessments have not been performed. This data gap underscores the need to handle the substance with caution, assuming it may be harmful until proven otherwise.[2][5]

Table 3: Summary of Available Toxicological Data

| Toxicological Endpoint | Finding |

|---|---|

| Acute Oral, Dermal, or Inhalation Toxicity | No data available.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction; May cause allergy or asthma symptoms if inhaled.[3] |

| Germ Cell Mutagenicity | No data available.[5] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | No data available.[5] |

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a combination of engineering controls and personal protective equipment (PPE) must be used. The hierarchy of controls prioritizes eliminating or reducing the hazard at its source.

Engineering Controls:

-

Ventilation: Always handle TRITC powder in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

Personal Protective Equipment (PPE): A hazard assessment should be performed for all tasks involving TRITC.[7] The minimum required PPE includes:

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Protection | Specification & Notes |

|---|---|---|

| Eyes/Face | Safety Glasses / Goggles | Must be ANSI Z87.1 compliant and equipped with side shields.[7] Chemical splash goggles are required if there is a splash hazard. |

| Hands | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[7] They should be removed and replaced immediately after contact with the chemical. |

| Body | Lab Coat | A standard lab coat should be worn to protect skin and clothing. |

| Respiratory | Respirator | When handling the powder outside of a fume hood, a NIOSH-approved N95 (US) or equivalent particulate respirator is required to prevent inhalation. |

| Feet | Closed-toe Shoes | Required for all laboratory work.[7] |

Handling, Storage, and Experimental Protocols

Proper procedures for handling and storage are essential for both safety and maintaining the integrity of the reagent.

Storage:

-

Keep the container tightly closed and in a dry environment.

-

Protect from light and moisture.[9][10] The material is light, air, and moisture sensitive.

-

When stored correctly, the powder is stable for at least 2-4 years.[2][9]

Safe Handling Workflow / Protocol for Solubilization: This protocol outlines the steps for safely preparing a stock solution from TRITC powder.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

First Aid Measures:

Table 5: First Aid Procedures for TRITC Exposure

| Exposure Route | Action |

|---|---|

| Inhalation | Move the person to fresh air. If the individual experiences respiratory symptoms such as coughing, wheezing, or shortness of breath, call a physician immediately.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water. If skin irritation or a rash occurs, consult a physician.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Call an ophthalmologist for evaluation.[3] |

| Ingestion | Wash out the mouth with water. Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.[11] |

Spill Response:

-

Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection.

-

Containment & Cleanup: For a small spill, collect the material taking precautions to minimize dust.[11] A wet mop can be used for the final cleanup.[11] Place the collected material into a suitable, sealed container for disposal.[11] The floor may become slippery.[11] Do not allow the substance to enter sewers or surface water.[3]

-

Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[5]

-

Hazardous Combustion Products: Thermal decomposition may produce oxides of carbon, nitrogen, and sulfur.[11]

Physical and Chemical Properties

Understanding the basic properties of TRITC is helpful for its proper handling and use.

Table 6: Physical and Chemical Properties of 5-TRITC

| Property | Value |

|---|---|

| Appearance | Red to purple crystalline powder or solid.[2][9][11] |

| CAS Number | 80724-19-2 (for 5-TRITC isomer). |

| Molecular Formula | C25H21N3O3S.[2] |

| Molecular Weight | 443.52 g/mol . |

| Solubility | Soluble in organic solvents like DMSO and dimethylformamide (~5 mg/ml).[2] Also soluble in methanol.[9] Sparingly soluble in aqueous buffers.[2] |

| Storage Temperature | -20°C.[2] |

| Excitation/Emission Maxima | ~552 / 575 nm.[2] |

References

- 1. canbipharm.com [canbipharm.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. Tetramethylrhodamine isothiocyanate | C25H21N3O3S | CID 4123009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 8. This compound (5-TRITC; G isomer) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 9. adipogen.com [adipogen.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chondrex.com [chondrex.com]

A Technical Guide to the Principles of Fluorescence for TRITC Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of fluorescence, with a specific focus on Tetramethylrhodamine isothiocyanate (TRITC) and its application in cellular and tissue imaging. TRITC, a derivative of rhodamine, is a widely utilized fluorophore that emits a distinct red-orange fluorescence, making it a valuable tool in various biological and preclinical research settings.[1] This document provides a comprehensive overview of the photophysical properties of TRITC, detailed experimental protocols for its use in immunofluorescence, and visual representations of the underlying scientific principles and workflows.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process wherein a molecule, known as a fluorophore, absorbs light energy at a specific wavelength and subsequently emits light at a longer, lower-energy wavelength. This phenomenon is governed by the principles of quantum mechanics and can be effectively visualized using a Jablonski diagram.

The Jablonski Diagram: A Visualization of Molecular Excitation and Emission

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur during fluorescence. The process begins with the absorption of a photon, which excites an electron from the ground state (S₀) to a higher electronic singlet state (S₁ or S₂). This is followed by a rapid, non-radiative process called internal conversion and vibrational relaxation, where the electron loses some energy as heat and relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this relaxed state, the electron returns to the ground state (S₀) through the emission of a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Photophysical Properties of TRITC

TRITC is valued for its bright orange-red fluorescence and good photostability, which allows for robust and reliable imaging.[1] Its spectral characteristics make it compatible with common laser lines and filter sets used in fluorescence microscopy.

Quantitative Data for TRITC

The key photophysical parameters of TRITC are summarized in the table below. These values are crucial for designing and optimizing imaging experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | 544 - 557 nm | [2][3][4] |

| Emission Maximum (λem) | 570 - 576 nm | [2][3][4] |

| Molar Extinction Coefficient (ε) | ~87,000 - 100,000 M⁻¹cm⁻¹ | [2][5] |

| Quantum Yield (Φ) | High (specific value is solvent and conjugate dependent) | [6] |

| Fluorescence Lifetime (τ) | ~2.3 nanoseconds (for protein conjugates) |

Note: Quantum yield and fluorescence lifetime are highly dependent on the molecular environment, including the solvent, pH, and the molecule to which TRITC is conjugated.

Experimental Protocol: Immunofluorescence Staining of Cultured Cells with TRITC

This section provides a detailed protocol for indirect immunofluorescence staining of cultured cells using a TRITC-conjugated secondary antibody. This method is widely used to visualize the subcellular localization of a specific protein of interest.

Reagents and Materials

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS (Permeabilization Buffer)

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)

-

Primary antibody specific to the target protein

-

TRITC-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Antifade mounting medium with DAPI (for nuclear counterstaining)

-

Glass coverslips and microscope slides

-

Humidified chamber

Step-by-Step Methodology

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips in a culture dish to the desired confluency.

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the fixed cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer (1% BSA in PBS) for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer (1% BSA in PBS).

-

Aspirate the blocking solution and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The following day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the TRITC-conjugated secondary antibody in Antibody Dilution Buffer. Protect the antibody from light from this point forward.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in a dark, humidified chamber.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

Perform a final quick rinse with deionized water.

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium containing DAPI.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and TRITC (red channel).

-

Acquire images using a sensitive camera and appropriate imaging software.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the immunofluorescence protocol described above.

Conclusion

TRITC remains a cornerstone fluorophore in biological imaging due to its favorable spectral properties, good photostability, and versatility in conjugation to biomolecules.[1][6] A thorough understanding of the principles of fluorescence and the application of optimized experimental protocols, as detailed in this guide, are essential for researchers, scientists, and drug development professionals to effectively utilize TRITC for generating high-quality, reproducible imaging data. By carefully considering the quantitative parameters and following a systematic workflow, the full potential of TRITC in advancing scientific discovery can be realized.

References

- 1. optolongfilter.com [optolongfilter.com]

- 2. 5(6)-TRITC [Tetramethylrhodamine-5-(and-6)-isothiocyanate] *CAS 95197-95-8* | AAT Bioquest [aatbio.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 5. interchim.fr [interchim.fr]

- 6. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

Tetramethylrhodamine-5-isothiocyanate for beginners in cell biology

An In-depth Technical Guide to Tetramethylrhodamine-5-isothiocyanate (TRITC) for Cell Biology Researchers

Introduction to TRITC

This compound (TRITC) is a bright, orange-fluorescent dye belonging to the rhodamine family of fluorophores.[1][2] Its robust fluorescence and ability to covalently bind to biomolecules make it a valuable tool for a wide range of applications in cell biology, particularly in fluorescence microscopy and immunofluorescence.[2] The isothiocyanate group of TRITC reacts readily with primary amine groups on proteins and other molecules under mild basic conditions, forming a stable thiourea (B124793) linkage.[1][3] This guide provides a comprehensive overview of TRITC for researchers, scientists, and drug development professionals new to its use in cell biology.

Core Properties of TRITC

TRITC is characterized by its distinct red-orange fluorescence.[4] Its fluorescence is notably stable across a pH range of 4 to 9, which is a significant advantage for cellular studies where pH can vary.[5] The key spectral and physical properties of TRITC are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 544 - 560 nm | [1][6][7][8] |

| Emission Maximum (λem) | 570 - 590 nm | [1][6][8] |

| Molar Extinction Coefficient (ε) | 65,200 - 85,000 M⁻¹cm⁻¹ (in Methanol or DMSO) | [9][10] |

| Molecular Weight | 443.52 g/mol | |

| Quantum Yield (Φ) | High (Specific value can vary based on conjugation and environment) | [1] |

| Solubility | Soluble in DMSO, DMF, methanol, and ethanol | [1] |

| Appearance | Dark red powder | [1] |

Applications in Cell Biology

TRITC and its conjugates are widely used in various cell biology applications:

-

Immunofluorescence: TRITC-conjugated secondary antibodies are commonly used to detect specific proteins in fixed and permeabilized cells. This allows for the visualization of protein localization and expression patterns within cellular compartments.

-

Fluorescence Microscopy: The bright fluorescence of TRITC makes it an excellent label for visualizing cellular structures.[4] For instance, TRITC conjugated to phalloidin (B8060827) is used to stain F-actin, revealing the intricate network of the cytoskeleton.[2]

-